1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol
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Overview
Description
1-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol is a heterocyclic organic compound featuring a pyrazole ring substituted with a propenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol typically involves the condensation of 3,5-dimethylpyrazole with an appropriate aldehyde or ketone under basic conditions. One common method is the aldol condensation between 3,5-dimethylpyrazole and propenal in the presence of a base such as sodium hydroxide in ethanol at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The double bond in the propenol group can be reduced to form the saturated alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one.
Reduction: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone: A structurally similar compound with a ketone group instead of a hydroxyl group.
1-(1,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol: The reduced form of the target compound.
Uniqueness: this compound is unique due to its combination of a pyrazole ring and a propenol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H12N2O/c1-4-8(11)7-5-9-10(3)6(7)2/h4-5,8,11H,1H2,2-3H3 |
InChI Key |
MTVNICCDGLDHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(C=C)O |
Origin of Product |
United States |
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